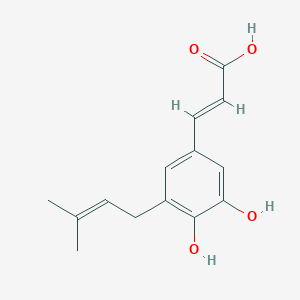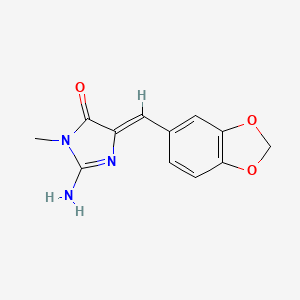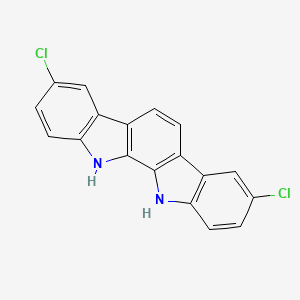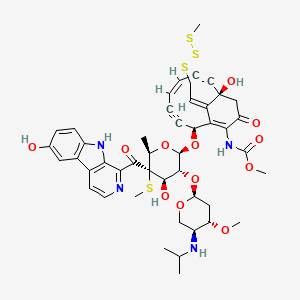
3,4-Dihydroxy-5-prenylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydroxy-5-prenylcinnamic acid is a hydroxycinnamic acid that is trans-caffeic acid substituted by a prenyl group at position 5. Isolated from Brazilian propolis, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It derives from a trans-caffeic acid.
Scientific Research Applications
Antioxidant Activities
3,4-Dihydroxy-5-prenylcinnamic acid, a phenolic acid, is studied for its antioxidant properties. Caffeic acid derivatives, including 3,4-Dihydroxy-5-prenylcinnamic acid, are found in fruits, grains, and traditional Chinese herbs like Salvia miltiorrhiza. These compounds are known for their antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antiviral, and antitumor properties (Jiang et al., 2005). The structural diversity and significant biological activities of caffeic acid derivatives highlight their potential in new drug discoveries.
Neuroprotective Effects
Research on prenylated caged xanthones, which share structural similarities with 3,4-Dihydroxy-5-prenylcinnamic acid, suggests potential neuroprotective effects. These compounds, found in the Garcinia genus, have shown promising biological activities, including neurotrophic effects, which may contribute to their neuroprotective properties (Anantachoke et al., 2012). This indicates a possible avenue for the application of 3,4-Dihydroxy-5-prenylcinnamic acid in neuroprotective therapies.
Antimicrobial and Antiviral Properties
Chlorogenic acid, another phenolic compound structurally related to 3,4-Dihydroxy-5-prenylcinnamic acid, exhibits antimicrobial and antiviral activities. These properties make chlorogenic acid a potential candidate for food preservation and in the development of natural antimicrobial agents for the food industry, suggesting similar potentials for 3,4-Dihydroxy-5-prenylcinnamic acid (Santana-Gálvez et al., 2017).
Inflammation-Related Diseases
Gallic acid, which shares some structural characteristics with 3,4-Dihydroxy-5-prenylcinnamic acid, has been extensively studied for its anti-inflammatory properties. The anti-inflammatory mechanisms of gallic acid primarily involve MAPK and NF-κB signaling pathways, suggesting that 3,4-Dihydroxy-5-prenylcinnamic acid may also have applications in treating inflammation-related diseases (Bai et al., 2020).
properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(E)-3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-9(2)3-5-11-7-10(4-6-13(16)17)8-12(15)14(11)18/h3-4,6-8,15,18H,5H2,1-2H3,(H,16,17)/b6-4+ |
InChI Key |
JVQIELYQOZIVPK-GQCTYLIASA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249413.png)
![1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline](/img/structure/B1249415.png)

![7-[[1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B1249419.png)





![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)


